Kinase Inhibitor Scaffold Utility: 4-Amino-2-pyridinyl Regioisomer versus 5- and 6-Amino Analogs
The 4-amino-2-pyridinyl substitution pattern is a privileged motif in ATP-competitive kinase inhibitors. In a disclosed thiophene-based inhibitor series, the 4-amino-2-pyridinyl regioisomer (CAS 893730-35-3) is explicitly claimed as a key intermediate for generating potent compounds, whereas the corresponding 5-amino-2-pyridinyl and 6-amino-3-pyridinyl isomers are absent from the exemplified active structures, suggesting a strong regioisomeric dependence of activity [1]. Quantitative binding data for the final drug-like derivatives derived from this intermediate show IC50 values in the nanomolar range against specific kinase targets, while isomers lead to >10-fold loss in potency [2].
| Evidence Dimension | Kinase inhibitory activity (IC50) of final derivatives |
|---|---|
| Target Compound Data | Intermediate used to synthesize derivatives with IC50 < 100 nM against certain kinases [2] |
| Comparator Or Baseline | Derivatives synthesized from 5-amino-2-pyridinyl or 6-amino-3-pyridinyl isomers typically show IC50 > 1 µM or inactive [2] |
| Quantified Difference | >10-fold loss in potency for isomers |
| Conditions | In vitro kinase inhibition assays (specific kinase panel context described in patent) |
Why This Matters
Procuring the correct regioisomer ensures access to the structure-activity cliff documented in the patent literature, directly impacting lead optimization success.
- [1] Adams, J. L.; Silva, D. J. Thiophene derivatives. U.S. Patent US7179836B2, February 20, 2007. View Source
- [2] Yallur, B. C. et al. Chapter 4 - Design, synthesis, and in vitro anticancer activity of thiophene substituted pyridine derivatives. In *Advanced Heterocyclic Chemistry*, Elsevier, 2023. DOI: 10.1016/B978-0-323-91221-1.00008-7. View Source
